molecular formula C11H14O3 B2538646 3-Methoxy-4-propoxybenzaldehyde CAS No. 350997-70-5; 57695-98-4

3-Methoxy-4-propoxybenzaldehyde

Cat. No. B2538646
M. Wt: 194.23
InChI Key: YUWQIFGCZPFOAL-UHFFFAOYSA-N
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Patent
US06458829B1

Procedure details

Crude 4-(propyloxy)-3-methoxybenzaldehyde (2.55 g) was dissolved in EtOH (30 mL) and cooled to 0° C. NaBH4 (0.499 g, 13.2 mmol) was added portionwise. After the addition was completed, the ice-water bath was removed and the reaction mixture was stirred at room temperature for 2 hours. Water (50 mL) was added and the resulting mixture was extracted with diethyl ether (3×100 mL). The combined organic layers were dried over anhydrous MgSO4. Removal of the solvent gave a pale yellow oil which was purified by silica gel column chromatography (hexanes/EtOAc, 4:1) to give 4-(propyloxy)-3-methoxybenzyl alcohol (2.38 g, 92% over two steps) as a colorless oil.
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.499 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[O:13][CH3:14])[CH2:2][CH3:3].[BH4-].[Na+]>CCO>[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][OH:10])=[CH:7][C:6]=1[O:13][CH3:14])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
C(CC)OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.499 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethyl ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexanes/EtOAc, 4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)OC1=C(C=C(CO)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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